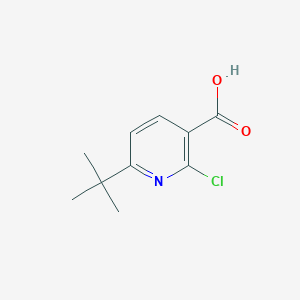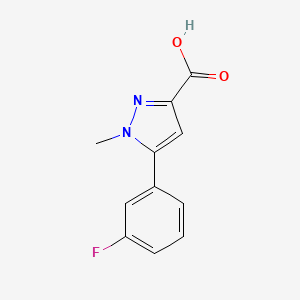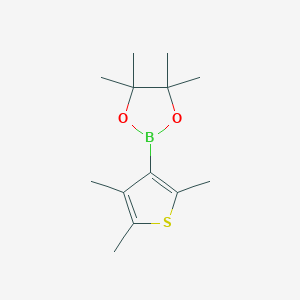
4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane
説明
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
Synthesis and Applications in Organic Chemistry
4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane has been employed in various synthesis processes in organic chemistry. It has been used in the scalable synthesis of other reagents, such as in the preparation of a general propargylation reagent via continuous flow processes (Fandrick et al., 2012). This compound is also key in the synthesis of novel stilbene derivatives, which have applications in liquid crystal display technology and potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Crystallographic and Conformational Analyses
Crystal structure and DFT (Density Functional Theory) studies of derivatives of this compound have been conducted to understand their molecular structures. These studies are crucial in the field of material science and molecular engineering (Huang et al., 2021).
Development of Silicon-Based Drugs and Odorants
This compound has also been utilized in the development of silicon-based drugs and odorants. It serves as a building block in the synthesis of biologically active derivatives, demonstrating its potential in pharmaceutical and aromatic industries (Büttner et al., 2007).
Electrochemical Analyses
Electrochemical properties of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been studied, highlighting its role in electrochemical reactions. Such studies contribute to our understanding of organic electrochemistry (Tanigawa et al., 2016).
Polymer Science and Material Development
This compound has been involved in the synthesis of polymers and materials for electronic applications, such as the development of electron transport materials. This showcases its relevance in the field of material science and electronics (Zha et al., 2017).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas of biological activity that could be explored.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO2S/c1-8-9(2)17-10(3)11(8)14-15-12(4,5)13(6,7)16-14/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZMOJWLMHUYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane | |
CAS RN |
2064117-97-9 | |
| Record name | 4,4,5,5-tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)
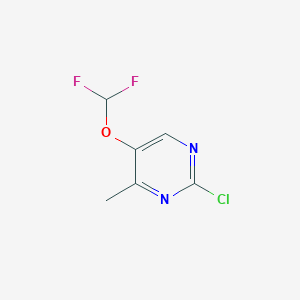
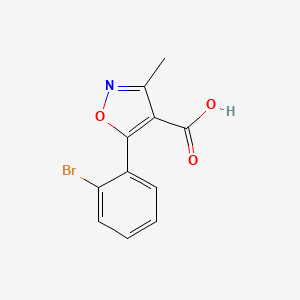
![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
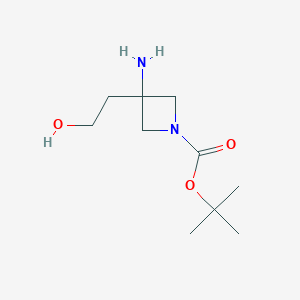
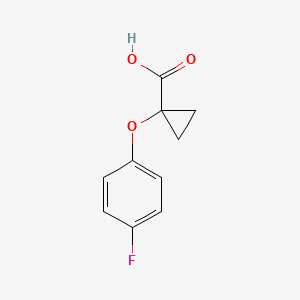
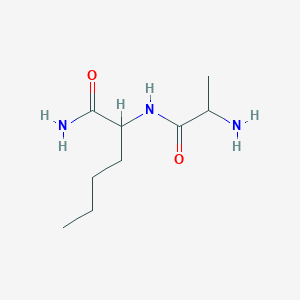
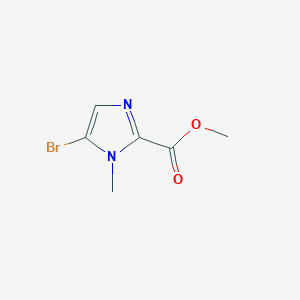
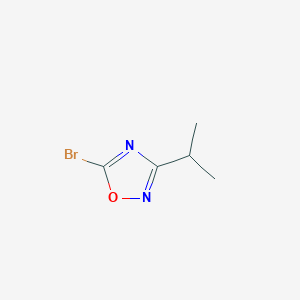
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)
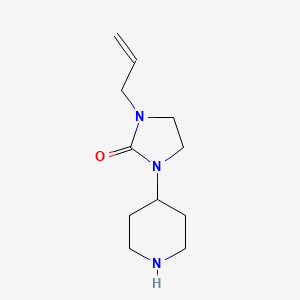
![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)
